molecular formula C7H6N2O4S B3013120 2-Oxo-5-(1,3-thiazol-5-yl)-1,3-oxazolidine-5-carboxylic acid CAS No. 2248337-91-7

2-Oxo-5-(1,3-thiazol-5-yl)-1,3-oxazolidine-5-carboxylic acid

Cat. No.: B3013120
CAS No.: 2248337-91-7
M. Wt: 214.2
InChI Key: GVARNMPKFXPLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-5-(1,3-thiazol-5-yl)-1,3-oxazolidine-5-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is notable for its unique combination of a thiazole ring and an oxazolidine ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-5-(1,3-thiazol-5-yl)-1,3-oxazolidine-5-carboxylic acid typically involves the formation of the thiazole ring followed by the construction of the oxazolidine ring. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate thioamide and α-halo carbonyl compounds to form the thiazole ring.

    Oxazolidine Ring Formation: Subsequent cyclization involving amino alcohols and carbonyl compounds under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-5-(1,3-thiazol-5-yl)-1,3-oxazolidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the oxazolidine ring can yield amino alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amino Alcohols: From reduction reactions.

    Substituted Thiazoles: From electrophilic substitution reactions.

Scientific Research Applications

2-Oxo-5-(1,3-thiazol-5-yl)-1,3-oxazolidine-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique ring structure.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 2-Oxo-5-(1,3-thiazol-5-yl)-1,3-oxazolidine-5-carboxylic acid exerts its effects involves interaction with specific molecular targets:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.

    Pathways Involved: It may interfere with metabolic pathways critical for cell survival, particularly in microbial and cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1).

    Oxazolidine Derivatives: Compounds with the oxazolidine ring, such as linezolid (an antibiotic).

Uniqueness

2-Oxo-5-(1,3-thiazol-5-yl)-1,3-oxazolidine-5-carboxylic acid is unique due to its combined thiazole and oxazolidine rings, which confer distinct chemical reactivity and biological activity compared to compounds containing only one of these rings.

Properties

IUPAC Name

2-oxo-5-(1,3-thiazol-5-yl)-1,3-oxazolidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4S/c10-5(11)7(2-9-6(12)13-7)4-1-8-3-14-4/h1,3H,2H2,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVARNMPKFXPLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)(C2=CN=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.